TECHNETIUM TC-99M SIBOROXIME
Description
Properties
CAS No. |
106417-28-1 |
|---|---|
Molecular Formula |
C16H30BN6O6.ClTc |
Molecular Weight |
547.713 |
Synonyms |
TECHNETIUM TC-99M SIBOROXIME |
Origin of Product |
United States |
Radiochemical Synthesis and Characterization Methodologies of Technetium Tc 99m Siboroxime
Precursor Compound Chemistry and Technetium-99m Source Preparation
The synthesis of Technetium Tc-99m siboroxime begins with its precursor compound, siboroxime. The chemical structure and purity of this precursor are fundamental to the successful radiolabeling process.
The technetium-99m (Tc-99m) used for labeling is obtained from a molybdenum-99/technetium-99m (⁹⁹Mo/⁹⁹mTc) generator, often referred to as a "moly cow". wikipedia.orgwikipedia.org Molybdenum-99 (⁹⁹Mo), the parent isotope, is produced in nuclear reactors, most commonly through the fission of uranium-235. wikipedia.orgwikipedia.org It can also be produced by neutron activation of molybdenum-98. wikipedia.orggoogle.com The ⁹⁹Mo is adsorbed onto an alumina (B75360) column within the generator. wikipedia.orgwikipedia.orgfda.gov
As ⁹⁹Mo decays, it produces the metastable isomer technetium-99m. wikipedia.org Due to its shorter half-life of approximately 6 hours, Tc-99m is eluted from the generator on-site at medical facilities as needed. wikipedia.orgwikipedia.org The elution is performed using a sterile saline solution, which selectively washes the Tc-99m off the alumina column in the form of sodium pertechnetate (B1241340) (Na[⁹⁹mTcO₄]). wikipedia.orggoogle.com The resulting eluate must be sterile, pyrogen-free, and have a pH between 4.5 and 7.5. fda.gov Quality control of the eluate is critical to ensure low levels of ⁹⁹Mo and aluminum contamination. google.comfda.gov
Radiolabeling Strategies for this compound Complex Formation
The formation of the this compound complex involves the chemical bonding of the Tc-99m radioisotope to the siboroxime ligand. This process, known as radiolabeling, requires the reduction of technetium from its +7 oxidation state in pertechnetate to a lower, more reactive state. unm.edu
Direct and Indirect Labeling Approaches for Siboroxime Conjugation
Radiolabeling of molecules like siboroxime can be achieved through direct or indirect methods.
Direct Labeling: In this approach, the Tc-99m is directly attached to the target molecule. This typically involves reducing the pertechnetate in the presence of the ligand, which then chelates the reduced technetium. Stannous ions (Sn²⁺) are commonly used as the reducing agent. unm.edunih.gov This method is often simpler but can sometimes lead to instability of the radiolabel. nih.gov
Indirect Labeling: This method involves a bifunctional chelating agent (BFCA). The BFCA is first attached to the target molecule, and then the Tc-99m is chelated by the BFCA. nih.gov An example of a BFCA used in technetium chemistry is hydrazinonicotinamide (HYNIC). nih.goviaea.org This approach can offer greater stability for the radiolabel but involves a more complex synthesis process. nih.gov
For this compound, a direct labeling approach is commonly employed where the pertechnetate is reduced and directly complexed by the siboroxime ligand.
Optimization of Reaction Conditions for Radiochemical Yield and Purity
Achieving high radiochemical yield and purity is paramount. Several factors must be optimized during the labeling process:
pH: The pH of the reaction mixture is crucial as it affects the stability of the complex and can prevent the formation of impurities like technetium dioxide. nih.govturkjps.orgmdpi.com
Reducing Agent Concentration: The amount of the reducing agent, typically stannous chloride (SnCl₂), must be carefully controlled. Insufficient amounts will lead to incomplete reduction of pertechnetate, while excessive amounts can result in the formation of colloidal impurities. nih.gov
Ligand Concentration: The concentration of the siboroxime precursor needs to be optimized to ensure efficient chelation of the reduced Tc-99m. mdpi.com
Incubation Time and Temperature: The reaction is allowed to proceed for a specific duration at a controlled temperature to maximize the formation of the desired complex. turkjps.orgnih.gov Studies on other Tc-99m complexes have shown that heating can sometimes be required. iha.org.ir
Table 1: Key Parameters for Optimizing Tc-99m Labeling
| Parameter | Importance | Potential Issues with Non-Optimal Conditions |
|---|---|---|
| pH | Influences complex stability and prevents impurity formation. nih.govturkjps.org | Formation of hydrolyzed-reduced Tc-99m (⁹⁹mTcO₂) and other impurities. nih.govnih.gov |
| Reducing Agent | Reduces Tc(VII) to a more reactive state for chelation. unm.edu | Incomplete labeling (excess pertechnetate) or formation of colloidal impurities. nih.gov |
| Ligand Amount | Ensures efficient capture of the reduced Tc-99m. mdpi.com | Low radiochemical yield. |
| Reaction Time | Allows for the completion of the labeling reaction. nih.gov | Incomplete formation of the desired complex. |
| Temperature | Can affect the rate and efficiency of the reaction. iha.org.ir | Potential degradation of the complex or ligand at high temperatures. |
Advanced Radiochemical Characterization of this compound
Following synthesis, rigorous characterization is necessary to ensure the quality of the radiopharmaceutical.
Assessment of Radiochemical Purity and Impurity Profiling
Radiochemical purity (RCP) is the percentage of the total radioactivity in the desired chemical form. iha.org.ir It is a critical quality control parameter. Common methods for assessing RCP include:
Thin Layer Chromatography (TLC): TLC is a simple, rapid, and widely used method to separate the desired radiolabeled compound from impurities. iha.org.irresearchgate.netsums.ac.ir Different solvent systems are used to identify impurities such as free pertechnetate (⁹⁹mTcO₄⁻) and hydrolyzed-reduced technetium (⁹⁹mTcO₂). sums.ac.irnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC provides a more detailed analysis of the radiochemical species present in the preparation. iaea.orgnih.gov It is a powerful tool for separating and quantifying the labeled compound and any impurities.
The main radiochemical impurities that need to be quantified are:
Free Pertechnetate (⁹⁹mTcO₄⁻): Unreacted pertechnetate from the generator eluate. nih.gov
Hydrolyzed-Reduced Technetium (⁹⁹mTcO₂): Formed when reduced technetium reacts with water instead of the ligand. nih.gov
The acceptance limit for RCP is typically high, often exceeding 90%, to ensure the quality of the diagnostic images. iha.org.ir
Table 2: Common Techniques for Radiochemical Purity Assessment
| Technique | Principle | Information Obtained |
|---|---|---|
| Thin Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile phase. researchgate.net | Quantification of radiochemical purity and major impurities (free pertechnetate, hydrolyzed-reduced Tc). sums.ac.irnih.gov |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary column and a liquid mobile phase. iaea.org | Detailed impurity profile, separation of isomers, and precise quantification of radiochemical purity. nih.gov |
Long-Term Radiochemical Stability in Formulation and Storage Conditions
The stability of the this compound complex over time is crucial, as it may be prepared in advance of its use. Stability studies are conducted to determine the shelf-life of the radiolabeled product. These studies involve storing the radiopharmaceutical under specified conditions and periodically assessing its radiochemical purity. mdpi.com
Factors that can affect stability include:
Temperature: Storage temperature can significantly impact the stability of the complex. mdpi.com Generally, storage at controlled room temperature or in a refrigerator is recommended. iaea.org
Time: The radiochemical purity can decrease over time due to the decay of Tc-99m and potential degradation of the complex. turkjps.orgnih.gov
Formulation: The presence of stabilizers or other excipients in the formulation can influence the long-term stability.
Studies on various Tc-99m radiopharmaceuticals have shown that while some are stable for several hours, others may show degradation. nih.govnih.govnih.gov For instance, the stability of [⁹⁹mTc]Tc-MIBI has been shown to be maintained for up to 6 hours post-preparation. iha.org.ir It is essential to establish the stability of this compound under its specific formulation and storage conditions to ensure it remains within acceptable purity limits until it is used.
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) Validation
The radiochemical purity of ⁹⁹ᵐTc-radiopharmaceuticals is crucial for their clinical application, necessitating validated analytical methods to ensure the final product's quality. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two principal techniques employed for this purpose. nih.goveuropeanpharmaceuticalreview.com These methods are essential for separating the desired ⁹⁹ᵐTc-complex from radiochemical impurities such as free pertechnetate (⁹⁹ᵐTcO₄⁻) and hydrolyzed-reduced ⁹⁹ᵐTc. nih.govnih.goveuropeanpharmaceuticalreview.com
Validation of these analytical methods involves assessing several parameters to ensure they are reliable and reproducible. nih.gov Key validation parameters include specificity, accuracy, precision, linearity, and the limit of quantification (LOQ). nih.gov
Specificity is the ability of the method to distinguish the ⁹⁹ᵐTc-complex from potential impurities. nih.gov For instance, both HPLC and TLC methods have demonstrated excellent separation of ⁹⁹ᵐTc-labeled compounds from ⁹⁹ᵐTcO₄⁻. nih.gov
Accuracy refers to the closeness of the measured value to the true value. Recovery studies are performed to determine accuracy, with acceptable ranges typically falling between 99.5% and 102%. nih.gov
Precision is assessed through repeatability (multiple measurements of the same sample) and intermediate precision (measurements on different days or by different analysts). nih.gov
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. nih.gov A correlation coefficient (R²) greater than 0.99 is generally considered acceptable. nih.gov
The Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov
Below is a table summarizing typical validation results for HPLC and TLC methods used in the quality control of ⁹⁹ᵐTc-radiopharmaceuticals.
| Validation Parameter | HPLC | TLC |
| Specificity | Excellent separation from ⁹⁹ᵐTcO₄⁻ nih.gov | Excellent separation from ⁹⁹ᵐTcO₄⁻ nih.gov |
| Accuracy (Recovery %) | 99.52 - 101.40% nih.gov | 99.51 - 101.97% nih.gov |
| Linearity (R²) | > 0.99 nih.gov | > 0.99 nih.gov |
| Limit of Quantification (LOQ) | 2.10 MBq/mL nih.gov | 2.00 MBq/mL nih.gov |
Instant Thin-Layer Chromatography (ITLC) is a faster but cruder variation of TLC, often used for rapid quality control checks. europeanpharmaceuticalreview.com While HPLC provides high resolution, its complexity and cost can be a disadvantage in some settings. nih.goveuropeanpharmaceuticalreview.com Consequently, validated TLC methods are often preferred for routine radiopharmacy use due to their simplicity, speed, and cost-effectiveness. nih.gov
Spectroscopic Confirmation of Complex Identity (e.g., using Rhenium Analogs)
To fully characterize the structure of a ⁹⁹ᵐTc-radiopharmaceutical, it is often necessary to synthesize and study its macroscopic chemical equivalent using a long-lived isotope of technetium (⁹⁹Tc) or a surrogate element like rhenium (Re). nih.govresearchgate.net Rhenium, being in the same group as technetium in the periodic table, shares similar chemical properties, making it an excellent surrogate for studying the coordination chemistry of technetium complexes. nih.gov
The synthesis of rhenium analogs allows for the use of conventional spectroscopic techniques that are not feasible with the tracer levels of ⁹⁹ᵐTc. nih.gov These techniques include:
Single-crystal X-ray crystallography: Provides definitive structural information about the complex.
Nuclear Magnetic Resonance (NMR) spectroscopy: Offers detailed insights into the molecular structure and environment of the complex. ⁹⁹Tc NMR spectroscopy, in particular, has proven to be a valuable tool for analyzing low-valent technetium carbonyl species. iaea.org
Cyclic voltammetry: Used to study the electrochemical properties of the complexes, such as their redox potentials. nih.gov
For example, in the development of analogs to ⁹⁹ᵐTc-furifosmin, rhenium(III) complexes were synthesized and characterized. nih.gov These studies revealed reversible Re(III)/Re(IV) and Re(III)/Re(II) redox processes. nih.gov The corresponding technetium(III) complex showed a reversible Tc(III)/Tc(II) redox couple at a potential about 200 mV less negative than its rhenium analog, in addition to an irreversible Tc(III)/Tc(IV) process. nih.gov This comparative analysis provides a deeper understanding of the electronic structure and potential in vivo behavior of the ⁹⁹ᵐTc-complex.
Design Principles for SIBOROXIME-Based Ligands and Chelators
Influence of Ligand Structure on Technetium Coordination Chemistry
The stability and properties of a ⁹⁹ᵐTc complex are governed by several factors related to the ligand:
Denticity: The number of donor atoms in the ligand that bind to the metal center. numberanalytics.com Tridentate ligands have been shown to form more stable ⁹⁹ᵐTc-tricarbonyl complexes compared to bidentate ligands. nih.gov A study comparing a tridentate and a bidentate 5-nitroimidazole derivative found that the complex with the tridentate ligand exhibited higher stability in human plasma, lower protein binding, and more favorable biodistribution. nih.gov
Donor Atoms: The type of atoms that coordinate to the technetium ion (e.g., N, O, S). researchgate.net The Hard and Soft Acids and Bases (HSAB) theory is a guiding principle in ligand design. sciengine.com
Coordination Geometry: The spatial arrangement of the ligands around the technetium center, which can be, for example, octahedral or tetrahedral. numberanalytics.com
Oxidation State of Technetium: The ligand system must stabilize technetium in a specific oxidation state, which can range from +1 to +7. numberanalytics.com
The table below summarizes the influence of ligand properties on the resulting technetium complex.
| Ligand Property | Influence on Technetium Complex |
| Denticity | Affects stability; tridentate ligands often form more stable complexes than bidentate ones. nih.gov |
| Donor Atoms (N, O, S) | Influences the electronic properties and stability of the complex based on HSAB theory. researchgate.netsciengine.com |
| Overall Ligand Structure | Determines the lipophilicity, charge, and biodistribution of the complex. numberanalytics.com |
Synthetic Pathways for Novel SIBOROXIME Derivatives
The development of novel derivatives of existing radiopharmaceuticals is driven by the need to improve their properties, such as target affinity, pharmacokinetics, and stability. iaea.org Synthetic strategies for creating new siboroxime derivatives would likely involve modifying the core ligand structure to incorporate different functional groups.
General approaches for developing novel synthetic pathways for chemical compounds include:
Retrosynthesis Analysis: A method where the target molecule is deconstructed into simpler precursor molecules. This approach can help identify potential starting materials and reaction steps. nih.gov
Combinatorial Chemistry: This technique allows for the rapid synthesis of a large number of different but related compounds (a library). rsc.org For example, a high-throughput combinatorial library of peptoids with different chelating units was created to identify ligands with high affinity for specific metal ions. rsc.org
Click Chemistry: This refers to a class of reactions that are rapid, high-yield, and produce minimal byproducts. The Huisgen cycloaddition is a prime example and has been used to connect chelating units to pharmacophores. nih.gov
Modification of Existing Scaffolds: Starting with a known ligand structure, functional groups can be added or modified to alter the properties of the resulting complex. uochb.cz
The goal of these synthetic efforts is to create new molecules with improved characteristics for diagnostic imaging or therapeutic applications. nih.goviaea.org
In Vitro Characterization and Cellular Interaction Studies of Technetium Tc 99m Siboroxime
Cellular Uptake, Internalization, and Efflux Mechanisms
The cellular pharmacokinetics of Technetium Tc-99m Siboroxime, a radiopharmaceutical agent, are critical to understanding its function. The mechanisms governing its entry into, retention within, and exit from cells determine its efficacy as an imaging agent.
Kinetics of Accumulation and Retention in Diverse Cell Lines
Studies on the uptake of this compound (also known as Teboroxime) in cultured myocardial cells have shown distinct kinetic properties compared to other tracers like Thallium-201 (201Tl) and Technetium-99m Sestamibi. nih.gov In cultured rat myocardial cells, the uptake of Teboroxime was significantly reduced at low temperatures (0°C), suggesting a mechanism that is temperature-dependent. nih.gov However, its uptake was not substantially affected by metabolic inhibition induced by cyanide and iodoacetate or by cellular death from osmotic lysis. nih.gov This indicates that, unlike 201Tl and Sestamibi, Teboroxime's uptake is less dependent on the metabolic state of the myocardial cells. nih.gov
Further research comparing its uptake in normal versus carcinoma cell lines revealed that Teboroxime was less discriminant between these cell types than Sestamibi. nih.gov In a study involving four normal animal cell lines and four human carcinoma cell lines, the uptake of Teboroxime after one hour of incubation showed only a minor difference between normal and cancerous cells (24.6% vs. 22.5%, respectively). nih.gov In contrast, Sestamibi uptake was nearly nine times higher in tumor cells than in normal cells (excluding myocytes), highlighting its greater ability to differentiate between malignant and non-malignant cells in vitro. nih.gov
The retention of technetium-based radiopharmaceuticals can also be influenced by the cellular redox state. For instance, studies on Technetium-99m HMPAO showed that its intracellular retention is more dependent on the tissue's redox activity than on the intracellular glutathione (B108866) content. nih.gov
Interactive Data Table: Comparative Uptake of Radiotracers in Normal vs. Carcinoma Cell Lines
| Tracer | Mean Uptake in Normal Cells (% of total activity) | Mean Uptake in Carcinoma Cells (% of total activity) | Discriminatory Power | Reference |
| Tc-99m Siboroxime | 24.6% ± 2.8% | 22.5% ± 2.1% | Low | nih.gov |
| Thallium-201 | 3.00% ± 1.08% | 5.39% ± 1.33% | Moderate | nih.gov |
| Tc-99m Sestamibi | 1.44% ± 1.88% | 5.37% ± 2.34% | High | nih.gov |
Investigation of Subcellular Localization and Compartmentalization
The efficacy of radiopharmaceuticals is also contingent on their localization within specific cellular compartments. Eukaryotic cells exhibit a high degree of compartmentalization, with organelles performing specialized functions. youtube.com For many technetium-based imaging agents, such as Technetium-99m MIBI, the mitochondria are a primary site of accumulation. researchgate.net This sequestration within mitochondria is often driven by the large negative transmembrane potentials of these organelles. iaea.org
While specific studies detailing the subcellular localization of this compound are not as prevalent, research on similar compounds provides a framework for understanding its likely behavior. For example, cell fractionation studies of Technetium-99m-Sn-pyrophosphate in neutrophils showed distribution across several subfractions, including nuclei, plasma membranes, mitochondria, microsomes, and the cytosol, indicating a rather loose and non-specific association. nih.gov In contrast, agents like Technetium-99m MIBI show strong mitochondrial concentration. researchgate.net Given that Siboroxime's uptake is not heavily dependent on metabolic function, its subcellular distribution may differ from agents that are actively sequestered in mitochondria. nih.gov Further investigation is needed to precisely map the compartmentalization of this compound.
Receptor Binding and Ligand-Target Specificity Assays
The development of receptor-specific radiopharmaceuticals labeled with Technetium-99m is a significant area of research, aiming to create agents that target high-affinity binding sites like hormone and neurotransmitter receptors. nih.gov
Quantitative Saturation and Competition Binding Analyses
Binding assays are fundamental in characterizing the interaction between a radiolabeled compound and its target. chelatec.com These assays can be categorized into saturation, competitive, and kinetic types. giffordbioscience.com
Saturation Binding Assays are performed using increasing concentrations of the radioligand to determine the density of receptor sites (Bmax) and the dissociation constant (Kd) of the radioligand, which measures its affinity. giffordbioscience.comrevvity.com
Competitive Binding Assays involve incubating a fixed concentration of the radioligand with a range of concentrations of an unlabeled competitor compound. giffordbioscience.com This allows for the determination of the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and the inhibition constant (Ki), which reflects the affinity of the competitor for the receptor. chelatec.comgiffordbioscience.com These assays are valuable tools for quantifying the affinity of various compounds for a specific receptor. nih.gov
While these methodologies are standard, specific quantitative saturation and competition binding analyses for this compound are not extensively detailed in the available literature.
Determination of Binding Affinity, Selectivity, and Receptor Density
The binding affinity (Kd), selectivity, and receptor density (Bmax) are crucial parameters for evaluating receptor-specific radiopharmaceuticals. giffordbioscience.com High-affinity binding is a desirable characteristic for these agents. nih.gov For instance, research on Technetium-99m labeled peptides targeting the somatostatin (B550006) receptor has yielded complexes with very high binding affinities, with some Ki values as low as 0.1 nM. nih.gov
The design of these molecules often involves incorporating a chelator for Technetium-99m into a peptide or small molecule that possesses a high affinity for a specific biological target. nih.govmdpi.com The goal is to label the molecule with the radionuclide without compromising its affinity for the target receptor. mdpi.com The success of this approach depends on the careful design of the chelating system and its integration with the bioactive molecule. nih.gov
Evaluation of Enzymatic Stability and Metabolic Fate in Biological Media
The stability of a radiopharmaceutical in biological environments is paramount for its successful application. The compound must remain intact long enough to reach its target and be imaged. Technetium-99m complexes can be susceptible to degradation or metabolism in vivo.
Studies on various Technetium-99m complexes reveal different stability profiles. For example, Technetium-99m N,N'-bis(mercaptoacetamido)ethylenediamine demonstrated rapid clearance by the kidneys with no significant renal retention, indicating its stability in vivo. nih.gov In contrast, some complexes may undergo ligand exchange reactions with proteins containing sulfhydryl groups. iaea.org The metabolic fate of a compound can also be a key feature; for instance, the l,l configuration of Technetium-99m ECD undergoes ester hydrolysis, making it a marker for esterase enzyme activity in the brain. mdpi.com
In vitro studies evaluating the stability of Technetium-99m-Sn-pyrophosphate showed that a significant portion of the radioactivity associated with neutrophils was not bound to protein, suggesting a relatively loose association. nih.gov The stability of this compound in various biological media, such as plasma or serum, and its metabolic pathway would require specific enzymatic assays to determine its rate of degradation and identify any metabolites formed.
Preclinical in Vivo Evaluation in Animal Models: Biodistribution and Pharmacokinetics
Rationale for Animal Model Selection in Technetium Tc-99m Siboroxime Research
The selection of appropriate animal models is a cornerstone of preclinical research for myocardial perfusion imaging agents like this compound. The primary goal is to use species that can reliably predict the agent's behavior in humans. The choice of animal models is guided by several factors, including physiological and anatomical similarities to the human cardiovascular system, the ability to create relevant disease models, and practical considerations such as size, cost, and handling.
For myocardial perfusion agents, canine models have historically been favored. Dogs possess a coronary anatomy and collateral circulation that closely resembles that of humans, making them suitable for studying the distribution of these agents in both normal and ischemic myocardium. nih.govresearchgate.netnih.gov Furthermore, their larger size facilitates serial blood sampling and imaging studies, providing detailed pharmacokinetic and pharmacodynamic data.
Rodent models , particularly rats, are also widely used in the initial stages of preclinical evaluation. mdpi.commdpi.com They are cost-effective, readily available, and allow for high-throughput screening of multiple compounds. Biodistribution studies in rats provide essential preliminary data on the temporal and spatial distribution of the radiotracer in various organs, helping to identify potential target organs and routes of excretion. mdpi.com
In some cases, non-human primates may be used in later-stage preclinical studies. Their cardiovascular physiology is even more homologous to humans than that of canines. However, their use is often limited due to ethical considerations and high costs.
The general approach involves a tiered system, starting with smaller animals like rats for initial screening and biodistribution, followed by larger animals like dogs for more detailed pharmacokinetic and efficacy studies in disease models that mimic human conditions such as myocardial ischemia. mdpi.comahajournals.org
Comprehensive Biodistribution Studies of this compound
Biodistribution studies are fundamental to understanding the in vivo fate of a radiopharmaceutical. These studies involve administering the compound to animal models and measuring its concentration in various organs and tissues at different time points.
Temporal and Spatial Distribution in Normal Organ Systems
In normal animal models, a key characteristic of Technetium Tc-99m BATO compounds, such as teboroxime, is their rapid uptake in the myocardium following intravenous injection. nih.gov This is attributed to their neutral and lipophilic nature, which allows for efficient diffusion across cell membranes.
Following myocardial uptake, a rapid washout from the heart is also a hallmark of this class of compounds. nih.gov The distribution then shifts to other organs. The liver is a major site of accumulation for BATO complexes, followed by excretion through the hepatobiliary system into the feces. nih.govsnmjournals.org A smaller fraction is typically cleared by the kidneys and excreted in the urine. snmjournals.org
Table 1: Representative Biodistribution of a Technetium Tc-99m BATO Compound (Teboroxime) in Rats (% Injected Dose per Gram)
| Organ | 2 min | 5 min | 30 min | 60 min |
| Blood | 1.50 ± 0.20 | 0.80 ± 0.15 | 0.25 ± 0.05 | 0.10 ± 0.02 |
| Heart | 3.50 ± 0.50 | 2.00 ± 0.30 | 0.50 ± 0.10 | 0.20 ± 0.05 |
| Lungs | 2.00 ± 0.40 | 1.00 ± 0.20 | 0.30 ± 0.08 | 0.15 ± 0.04 |
| Liver | 4.00 ± 0.60 | 6.50 ± 1.00 | 8.00 ± 1.20 | 7.50 ± 1.10 |
| Kidneys | 2.50 ± 0.40 | 2.00 ± 0.30 | 1.50 ± 0.25 | 1.00 ± 0.15 |
Data is illustrative and based on typical findings for Technetium Tc-99m teboroxime.
Comparative Biodistribution with Established Technetium-99m Agents in Animal Models
To establish the potential advantages of a new agent like siboroxime, its biodistribution is often compared to that of established myocardial perfusion agents, such as Technetium-99m sestamibi and Technetium-99m tetrofosmin.
A key differentiator for BATO compounds is their significantly faster myocardial washout compared to sestamibi and tetrofosmin, which are retained in the myocardium for a longer duration. mdpi.com While the initial heart uptake of BATO compounds can be high, this rapid clearance presents both opportunities and challenges for imaging protocols.
In terms of non-target organ distribution, BATO compounds typically show prominent liver uptake, similar to sestamibi and tetrofosmin, as the primary route of excretion for all these agents is hepatobiliary. nih.govmdpi.com However, the kinetics of liver uptake and clearance can differ, which is a critical factor for obtaining clear cardiac images without interference from adjacent liver activity.
Pharmacokinetic Profiling in Various Preclinical Animal Models
Pharmacokinetic studies quantify the absorption, distribution, metabolism, and excretion (ADME) of a drug. For intravenously administered radiopharmaceuticals like this compound, the focus is on distribution and elimination.
Blood Clearance Kinetics and Plasma Protein Binding
Technetium Tc-99m BATO compounds are characterized by very rapid blood clearance. nih.gov Following injection, the concentration of the radiotracer in the bloodstream decreases quickly as it is distributed to the tissues and cleared by the excretory organs. This rapid clearance is advantageous as it leads to a high target-to-background ratio, which is essential for clear imaging.
The clearance from the blood is often multiphasic, with an initial rapid distribution phase followed by a slower elimination phase. Plasma protein binding for BATO compounds is generally low to moderate. The extent of protein binding can influence the rate of clearance and the amount of free drug available to diffuse into tissues.
Table 2: Representative Pharmacokinetic Parameters of a Technetium Tc-99m BATO Compound (Teboroxime) in Dogs
| Parameter | Value |
| Blood Clearance (t½, fast component) | < 2 minutes |
| Blood Clearance (t½, slow component) | 1-2 hours |
| Plasma Protein Binding | 20-40% |
Data is illustrative and based on typical findings for Technetium Tc-99m teboroxime.
Major Excretion Pathways and Clearance Rates
The primary route of excretion for Technetium Tc-99m BATO compounds is through the hepatobiliary system. nih.govsnmjournals.org The lipophilic nature of these complexes facilitates their uptake by hepatocytes, followed by secretion into the bile and subsequent elimination in the feces.
Application of Preclinical Imaging Modalities and Techniques
Preclinical imaging plays a pivotal role in the in vivo evaluation of radiopharmaceuticals. It allows for non-invasive, longitudinal studies in the same animal, providing dynamic and quantitative information.
Single-Photon Emission Computed Tomography (SPECT) is a key imaging modality in preclinical research. nih.gov When combined with computed tomography (SPECT/CT), it provides both functional and anatomical information. mdpi.com Small-animal SPECT systems are specifically designed to image rodents and other small animals with high spatial resolution and sensitivity. mdpi.com
In cardiovascular research, SPECT imaging with Tc-99m labeled radiopharmaceuticals is used to assess myocardial perfusion and viability in animal models of ischemia and infarction. nih.gov Gated SPECT, which synchronizes image acquisition with the cardiac cycle, can be used to assess left ventricular function. nih.gov
For oncological studies, SPECT can be used to visualize tumor uptake of a radiotracer. For example, in a rabbit model with rhabdomyosarcoma, SPECT imaging was used to monitor the in vivo accumulation of a Tc-99m labeled compound in the tumor. nih.gov
The development of advanced SPECT systems with features like pinhole collimation has further improved spatial resolution, which is critical when imaging small structures in animal models. mdpi.com
Modern preclinical SPECT systems are capable of producing quantitative images, where the voxel values represent the concentration of radioactivity (e.g., in Becquerels per milliliter, Bq/mL). nih.govresearchgate.net This allows for the non-invasive quantification of tracer uptake in different tissues and organs over time.
Quantitative analysis of SPECT data is essential for accurately determining parameters like T/NT ratios and for assessing the relationship between tracer uptake and physiological parameters. nih.gov For example, in myocardial perfusion studies, quantitative analysis can be used to correlate the measured radioactivity in the myocardium with the true size of a perfusion defect. nih.gov
Advanced image reconstruction algorithms are used to improve the accuracy and quality of SPECT images. researchgate.netnih.gov These algorithms correct for various image-degrading factors such as photon attenuation and scatter. mdpi.com The ordered-subset conjugate-gradient minimization (OSCGM) is one such reconstruction method that has been shown to provide reproducible quantitative results in multicenter studies. researchgate.netnih.gov
The accuracy of quantitative SPECT is dependent on proper system calibration. researchgate.netnih.gov This is typically done using phantoms with a known concentration of radioactivity. nih.gov The reproducibility of quantitative SPECT has been shown to be high and comparable to that of Positron Emission Tomography (PET) for larger, homogeneous objects. nih.gov
The table below presents hypothetical quantitative data that could be derived from a preclinical SPECT study of this compound in a myocardial ischemia model.
| Region of Interest | Mean Radioactivity Concentration (Bq/mL) at 30 min |
| Normal Myocardium | 150,000 |
| Ischemic Myocardium | 60,000 |
| Left Ventricular Cavity (Blood Pool) | 45,000 |
| Liver | 65,000 |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Molecular Mechanisms and Target Engagement of Technetium Tc 99m Siboroxime
Elucidation of Specific Molecular Binding Sites and Interactions
The molecular mechanism of Technetium Tc-99m siboroxime is primarily dictated by its physicochemical properties rather than binding to a specific protein receptor. The compound is a neutral, lipophilic complex of technetium, which allows it to readily diffuse across cell membranes. Its chemical formula is C16H29BN6O6.Cl.Tc. nih.gov
While direct, high-affinity binding to a specific molecular receptor has not been characterized for siboroxime, the technetium isotope itself can interact with cellular components. For instance, studies on Tc-99m labeled red blood cells have shown that the isotope preferentially binds to the beta chain of the globin protein. nih.gov However, the primary mechanism for siboroxime's localization in target tissues is not believed to be protein binding but rather passive transport driven by blood flow and subsequent intracellular trapping.
Recent research into other Tc-99m compounds highlights the importance of subcellular localization for the radioisotope's effects. mdpi.com Studies have demonstrated that for Tc-99m to induce biological effects, such as DNA damage, it must be internalized within the cell. mdpi.com This underscores that the ability of the siboroxime complex to traverse the cell membrane is the critical first step in its mechanism of action.
Mechanistic Insights into SIBOROXIME's Role in Receptor Targeting
This compound is not a receptor-targeted agent in the traditional sense. Its accumulation in organs like the heart is proportional to regional blood flow (perfusion). The neutral, lipophilic nature of the complex allows it to passively diffuse from the blood into myocardial cells. Once inside the cell, the complex is believed to be converted into a less lipophilic form, effectively trapping it intracellularly for a sufficient duration to allow for imaging.
This mechanism contrasts sharply with true receptor-targeted Tc-99m agents, where the ligand is designed to bind with high affinity and specificity to a particular cell surface receptor. These agents are used to image processes like tumor metabolism or cell proliferation. explorationpub.com
Examples of specific receptor targeting with other Tc-99m compounds include:
Integrin αvβ3 Targeting: Tc-99m labeled with cyclic peptides containing the Arg-Gly-Asp (RGD) sequence can bind to integrin αvβ3, a receptor often overexpressed on tumor cells. explorationpub.com
Gastrin-Releasing Peptide (GRP) Receptor Targeting: Tc-99m labeled bombesin (B8815690) (BBN) analogues are used to target GRP receptors, which are found on certain prostate cancer cells. explorationpub.com
Somatostatin (B550006) (SST) Receptor Targeting: Tc-99m labeled octreotide (B344500) (OCT) derivatives are developed to bind to SST receptors, which are highly expressed in neuroendocrine tumors. explorationpub.com
CD206 Receptor Targeting: Technetium Tc-99m tilmanocept uses mannose as a ligand to selectively bind to CD206 receptors on the surface of reticuloendothelial cells within lymph nodes. drugbank.com
In these cases, the biological targeting is achieved through a specific molecular recognition event between the ligand and its receptor, a mechanism distinct from the perfusion-dependent accumulation of siboroxime.
Structure-Activity Relationship (SAR) Studies for Biological Performance
The biological performance of any Tc-99m radiopharmaceutical is a direct consequence of its chemical structure. Structure-Activity Relationship (SAR) studies aim to understand how modifications to the ligand's structure affect the resulting complex's stability, biodistribution, and target uptake. The versatile chemistry of technetium, which can exist in multiple oxidation states, allows for the creation of a wide array of complexes with desired characteristics. mdpi.com
For most Tc-99m kits, the process begins with the reduction of the pertechnetate (B1241340) ion (TcO4-, with Tc in the +7 oxidation state) using a reducing agent, typically stannous ion (Sn2+). unm.edu The reduced technetium (e.g., in the +1, +3, +4, or +5 oxidation state) is then chelated by the ligand. unm.edu
In the case of siboroxime, the key structural features that define its activity are:
The Dioxime Chelator: This framework creates a stable complex with technetium.
Lipophilicity: The organic nature of the ligand imparts lipid solubility, which is crucial for passive diffusion across cell membranes.
The relationship between the structure of a Tc-99m complex and its biological target is a cornerstone of radiopharmaceutical design. iaea.org
| Tc-99m Compound Class | Key Structural Feature of Ligand | Resulting Biological Mechanism/Target | Reference |
|---|---|---|---|
| Siboroxime | Neutral, lipophilic boronic acid adduct of a dioxime | Myocardial perfusion imaging via passive diffusion and trapping | nih.govqixin.com |
| Sestamibi / Teboroxime | Cationic isonitrile or boronic acid adducts | Myocardial perfusion imaging via mitochondrial membrane potential | iaea.orgqixin.com |
| Mertiatide (MAG3) | Anionic triamide-thiol (N3S) chelator | Renal tubular secretion imaging | wikipedia.org |
| Peptide-Based Agents (e.g., RGD, BBN) | Specific amino acid sequence | Targeted binding to specific cell surface receptors (e.g., integrins, GRP-R) | explorationpub.com |
| Tilmanocept | Mannose units on a dextran (B179266) backbone | Targeted binding to CD206 receptors on macrophages/dendritic cells | drugbank.com |
Application of Computational Chemistry and Molecular Modeling for Ligand-Target Prediction and Design
The development of novel, highly specific radiopharmaceuticals increasingly relies on computational chemistry and molecular modeling. iaea.org These advanced techniques provide powerful tools for understanding and predicting the interactions between a ligand and its biological target at the molecular level. iaea.org
Systematic studies of receptor-ligand interactions can generate sufficient data for computer-aided molecular modeling, which helps to:
Visualize and Manipulate Molecular Structures: Researchers can build 3D models of both the ligand and the target protein.
Analyze Structural Data: Using principles of quantum chemistry, the structural data can be quantitatively analyzed. iaea.org
Identify Bioactive Regions: Modeling can pinpoint the specific parts of a molecule that are responsible for its biological activity. iaea.org
Design Novel Molecules: This knowledge allows for the rational design and synthesis of new small molecules or bioconjugates with optimized properties for specific biological interactions. iaea.org
Advanced Research and Methodological Considerations for Technetium Tc 99m Siboroxime
Development of Novel Quality Control Standards and Methodologies for SIBOROXIME-Based Radiopharmaceuticals
The quality control (QC) of Technetium Tc-99m (Tc-99m) Siboroxime is essential to ensure product quality and consistency for preclinical research. While standard QC measures exist for Tc-99m-based radiopharmaceuticals, advanced research necessitates the development and implementation of more rigorous and novel methodologies. These standards aim to provide a deeper characterization of the radiopharmaceutical, ensuring high purity and stability.
Key quality control procedures must be performed after preparation to guarantee optimal product properties. The presence of impurities can lead to unnecessary radiation exposure or poor diagnostic outcomes in preclinical models. Therefore, strict QC measures are crucial.
Detailed Research Findings:
Advanced quality control for Tc-99m Siboroxime involves a multi-faceted approach encompassing radioactive, radiochemical, and pharmaceutical parameters.
Radionuclidic Purity: A primary consideration is the presence of the parent isotope, Molybdenum-99 (Mo-99), a potential contaminant from the Tc-99m generator. The presence of Mo-99 can interfere with labeling and decrease the radiochemical yield. Novel standards require Mo-99 breakthrough to be stringently controlled, often to less than 0.15 µCi of Mo-99 per mCi of Tc-99m.
Radiochemical Purity (RCP): This is one of the most critical QC parameters. It determines the percentage of the total radioactivity in the desired chemical form—in this case, the Tc-99m Siboroxime complex. Impurities may include free pertechnetate (B1241340) ([⁹⁹ᵐTc]TcO₄⁻) and reduced-hydrolyzed technetium ([⁹⁹ᵐTc]TcO₂). While traditional methods like paper chromatography (PC) and thin-layer chromatography (TLC) are used, high-performance liquid chromatography (HPLC) represents a more advanced methodology. HPLC offers superior separation and quantification of different radiochemical species, providing a more accurate RCP value. For Tc-99m Siboroxime, a minimum RCP of 90-95% is typically required.
Pharmaceutical Parameters: Beyond radioactive properties, the pharmaceutical quality is vital. This includes tests for sterility and bacterial endotoxins (pyrogens). While traditional sterility testing requires long incubation periods, newer, rapid radiometric methods are being adopted. These methods detect the release of ¹⁴CO₂ from microorganisms consuming a ¹⁴C-labeled substrate, providing results in hours instead of days. This is particularly valuable given the short half-life of Tc-99m.
The following table summarizes key QC tests with both standard and advanced methodological considerations for Tc-99m Siboroxime.
| Parameter | Standard Method | Advanced/Novel Methodology | Acceptance Criteria |
| Radionuclidic Purity | Dose calibrator Mo-99 breakthrough test | Gamma Spectroscopy for detailed isotopic analysis | < 0.15 µCi Mo-99 / mCi Tc-99m |
| Radiochemical Purity | Thin-Layer Chromatography (TLC) / Paper Chromatography (PC) | High-Performance Liquid Chromatography (HPLC) | > 95% |
| pH | pH meter or pH-indicator paper | Calibrated micro-pH electrode | 4.0 - 8.0 |
| Appearance | Visual inspection for clarity and color | Spectrophotometry for quantitative analysis of clarity | Clear and colorless solution |
| Sterility | Direct inoculation/membrane filtration (days) | Rapid radiometric methods (e.g., ¹⁴CO₂ detection) (hours) | No microbial growth |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) gel-clot test | Kinetic chromogenic or turbidimetric LAL assays | < 175 EU/V (V=max volume) |
Automation and High-Throughput Synthesis Approaches for Radiotracer Production
The manual synthesis of radiotracers like Tc-99m Siboroxime can be a rate-limiting step in preclinical research, subject to variability and operator radiation exposure. Automation and high-throughput synthesis (HTS) approaches offer solutions to these challenges by improving efficiency, consistency, and safety.
The integration of automated systems is transforming radiopharmaceutical production from small-scale laboratory preparations to streamlined, high-yield processes. These technologies are particularly relevant for meeting the demands of extensive preclinical studies.
Detailed Research Findings:
The application of automation to radiotracer production can be conceptualized in several key areas:
Modular Synthesis Units: Compact, automated synthesis modules can perform the entire radiolabeling process, from generator elution to final product purification and quality control sampling. These systems use precisely controlled fluidic pathways, heating elements, and purification cartridges to ensure a reproducible synthesis process. For Tc-99m Siboroxime, this would involve the automated mixing of the Siboroxime kit with the pertechnetate eluate under controlled conditions.
Microfluidics and Flow Chemistry: Miniaturization of the synthesis process using microfluidic chips or flow chemistry reactors offers significant advantages. These systems reduce the required volume of expensive precursors and radioactive material, minimize waste, and allow for rapid reaction optimization by systematically varying parameters like temperature and reaction time.
High-Throughput Screening (HTS): In the development phase of new radiotracers based on the Siboroxime scaffold, HTS can be employed. This involves using robotic liquid handlers and microplate formats (e.g., 1536-well plates) to perform numerous small-scale labeling reactions in parallel. This allows for the rapid screening of different labeling conditions or chemical derivatives to identify candidates with optimal properties.
The table below compares manual synthesis with automated approaches for Tc-99m Siboroxime production.
| Feature | Manual Synthesis | Automated/High-Throughput Synthesis |
| Consistency | Operator-dependent, potential for variability | High reproducibility, standardized process |
| Efficiency | Time-consuming, limited to single batches | Rapid synthesis, potential for parallel processing |
| Reagent Consumption | Macro-scale, higher reagent and precursor usage | Micro-scale/flow chemistry reduces volumes |
| Safety | Higher potential for radiation exposure to personnel | Shielded, remote operation minimizes exposure |
| Data Logging | Manual record-keeping | Automatic logging of all synthesis parameters |
| Optimization | Slow, iterative process | Rapid optimization through parallel experimentation |
Integration of Multi-Omics Data for Comprehensive Radiopharmaceutical Evaluation in Preclinical Settings
A comprehensive preclinical evaluation of Tc-99m Siboroxime extends beyond simple biodistribution studies. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the biological system's response to the radiopharmaceutical. mdpi.com This systems-biology approach can uncover novel insights into the tracer's mechanism of action, identify potential off-target effects, and discover biomarkers related to its uptake and clearance. mdpi.com
Multi-omics can reveal the molecular profiles of disease and drug responses, helping to identify new therapeutic targets and optimize treatments. mdpi.com This approach aims to provide a comprehensive and systematic view of biological systems. mdpi.com
Detailed Research Findings:
The application of different omics technologies can address specific questions in the preclinical evaluation of Tc-99m Siboroxime:
Proteomics: Mass spectrometry-based proteomics can be used to analyze the protein expression profiles in cardiac tissue and other organs following administration of Tc-99m Siboroxime. This could identify proteins that are involved in the tracer's transport and retention within myocardial cells or reveal unexpected protein interactions in non-target organs like the liver and lungs.
Metabolomics: By analyzing the profile of small-molecule metabolites, metabolomics can provide a functional readout of cellular activity. In the context of Tc-99m Siboroxime, this could be used to assess the metabolic consequences of tracer accumulation in the myocardium or to understand the pathways involved in its rapid clearance.
Transcriptomics: RNA sequencing can reveal changes in gene expression that occur in response to the radiopharmaceutical. This could help identify signaling pathways that are activated or suppressed by the presence of Tc-99m Siboroxime, providing a deeper understanding of its biological impact at the molecular level.
The integration of these datasets allows for the construction of comprehensive molecular pathways and networks, offering a more complete picture than any single omics approach alone. mdpi.com
| Omics Data Type | Methodology | Potential Application for Tc-99m Siboroxime Evaluation |
| Proteomics | Mass Spectrometry, Protein Arrays | Identify protein transporters involved in myocardial uptake; detect off-target protein binding. |
| Metabolomics | NMR Spectroscopy, Mass Spectrometry | Characterize metabolic pathways for tracer clearance; assess functional impact on myocardial metabolism. |
| Transcriptomics | RNA-Sequencing, Microarrays | Analyze gene expression changes in response to the tracer; identify regulatory pathways affected. |
| Genomics | DNA Sequencing | Correlate genetic variations in preclinical models with differences in tracer uptake or kinetics. |
Comparative Analysis of Technetium Tc-99m SIBOROXIME with other Technetium-99m Imaging Probes (Preclinical Context)
In the preclinical setting, this compound (also known as Teboroxime) is evaluated against other Tc-99m-based myocardial perfusion imaging agents to determine its relative strengths and weaknesses. The primary comparators are Tc-99m Sestamibi and Tc-99m Tetrofosmin. These agents, while all used for myocardial perfusion imaging, possess distinct pharmacokinetic and biodistribution profiles. researchgate.netnih.gov
An ideal myocardial perfusion agent should exhibit high myocardial uptake, a stable target-to-background ratio, rapid blood clearance, and a linear relationship between uptake and coronary blood flow. researchgate.netnih.gov While Tc-99m Sestamibi and Tc-99m Tetrofosmin are widely used, they are not considered ideal due to relatively low first-pass extraction and significant liver uptake. researchgate.netnih.gov
Detailed Research Findings:
Preclinical studies in animal models provide quantitative data on the key performance characteristics of these tracers.
Myocardial Uptake and Clearance: Tc-99m Siboroxime is characterized by the highest first-pass myocardial extraction fraction among all clinically tested Tc-99m perfusion agents. researchgate.net However, its most significant distinguishing feature is its extremely rapid myocardial washout. researchgate.netnih.gov Imaging must be completed within minutes of injection, which poses a significant challenge. In contrast, Tc-99m Sestamibi and Tc-99m Tetrofosmin show prolonged retention in the myocardium, allowing for a more flexible imaging window. researchgate.net The biological half-life of Tc-99m Tetrofosmin in the myocardium is significantly shorter than that of Tc-99m Sestamibi.
Blood and Organ Clearance: All three agents demonstrate rapid blood clearance. researchgate.net However, their clearance from non-target organs, particularly the liver, differs significantly. Tc-99m Tetrofosmin exhibits the fastest liver washout among the three agents, leading to better heart-to-liver ratios at later time points compared to Tc-99m Sestamibi. researchgate.net Tc-99m Siboroxime also shows very rapid clearance from the liver, contributing to a good heart-to-liver ratio during the brief imaging window. researchgate.net
Relationship with Blood Flow: Tc-99m Siboroxime shows a better linear relationship between myocardial uptake and blood flow over a wider range compared to both Tc-99m Sestamibi and Tc-99m Tetrofosmin. researchgate.net This makes it a more accurate quantitative marker of perfusion in preclinical models.
The following table provides a comparative summary of the preclinical characteristics of these three Tc-99m labeled myocardial perfusion probes.
| Characteristic | This compound (Teboroxime) | Technetium Tc-99m SESTAMIBI | Technetium Tc-99m TETROFOSMIN |
| Myocardial Extraction Fraction | Highest (~90%) researchgate.net | Moderate (~65%) researchgate.net | Lower (~54%) researchgate.net |
| Myocardial Washout | Very Rapid (minutes) researchgate.net | Slow (hours) | Moderate (hours, but faster than Sestamibi) |
| Blood Clearance | Rapid researchgate.net | Rapid researchgate.net | Rapid researchgate.net |
| Liver Clearance | Rapid researchgate.net | Slow | Rapid (faster than Sestamibi) researchgate.net |
| Heart-to-Liver Ratio | Good, early post-injection | Lower, improves over time | Good, improves faster than Sestamibi |
| Linearity with Blood Flow | Excellent researchgate.net | Good | Good |
Future Research Directions and Unexplored Avenues for Technetium Tc 99m Siboroxime
Innovations in SIBOROXIME Ligand Chemistry for Enhanced Targeting and Stability
The development of technetium-99m (Tc-99m) based radiopharmaceuticals is closely tied to the design of ligands that can stably bind the radioisotope and guide it to the target tissue. Innovations in ligand chemistry are crucial for improving the performance of these imaging agents.
Future research in this area could focus on several key aspects:
Ligand Modification for Improved Pharmacokinetics: The chemical structure of the siboroxime ligand can be modified to alter its pharmacokinetic properties. nih.govmdpi.com This includes changes to the amino acid sequence, cyclization of the peptide, and the introduction of chemical linkers. nih.gov These modifications can influence the agent's binding affinity, biodistribution, and clearance from the body. nih.govmdpi.com
Development of Radionuclide-Specific Chelators: Designing chelators that are specific for technetium-99m can improve the stability of the complex and the efficiency of the radiolabeling process. nih.gov
"Click Chemistry" for Ligand Synthesis: The use of "click chemistry," such as the Huisgen cycloaddition, offers an efficient method for connecting the chelating unit to the pharmacophore. nih.gov This approach has been used to synthesize ligands for imaging hypoxic tissue. nih.gov
Influence of Ligand Denticity: The number of coordination sites a ligand provides (its denticity) is a critical factor in the stability and biological behavior of the resulting Tc-99m complex. nih.gov Research has shown that tridentate ligands can form more stable complexes with favorable biodistribution compared to bidentate ligands. nih.gov
Interactive Table: Ligand Modification Strategies and Their Potential Impact
| Modification Strategy | Potential Impact | Relevant Research Areas |
| Amino Acid Sequence Alteration | Changes in receptor binding affinity and specificity. | Peptide-based radiopharmaceuticals |
| Peptide Cyclization | Increased stability and defined conformation. | Neuroendocrine tumor imaging |
| Linker Insertion | Optimized pharmacokinetics and reduced steric hindrance. | Targeted radionuclide therapy |
| Radionuclide-Specific Chelators | Improved radiolabeling efficiency and in vivo stability. | Theranostics |
| "Click Chemistry" Synthesis | Efficient and versatile ligand construction. | Hypoxia imaging |
| Varying Ligand Denticity | Enhanced complex stability and favorable biodistribution. | General radiopharmaceutical development |
Exploration of New Preclinical Disease Models for Technetium Tc-99m SIBOROXIME Evaluation
The evaluation of new radiopharmaceuticals relies on the use of appropriate preclinical disease models that can accurately reflect the human condition. nih.gov For this compound, which has been primarily studied in the context of myocardial perfusion imaging, exploring its utility in other disease models is a key area for future research. nih.govmdpi.com
Potential new preclinical models could include:
Oncological Models: Given the role of blood flow in tumor biology, evaluating Tc-99m siboroxime in various cancer models could reveal its potential for assessing tumor perfusion and response to anti-angiogenic therapies. frontiersin.org This could involve xenograft models of different tumor types. frontiersin.orgnih.gov
Neurological Disorder Models: Alterations in cerebral blood flow are a hallmark of many neurological diseases. Preclinical models of stroke, Alzheimer's disease, and Parkinson's disease could be used to investigate the utility of Tc-99m siboroxime in neuroimaging. iaea.org
Inflammatory and Infectious Disease Models: Increased blood flow is a characteristic of inflammation and infection. Animal models of bacterial infection or inflammatory bowel disease could be employed to assess the ability of Tc-99m siboroxime to localize to sites of inflammation. mdpi.comnih.govresearchgate.net
Models of Peripheral Artery Disease: Similar to its application in coronary artery disease, Tc-99m siboroxime could be evaluated in preclinical models of peripheral artery disease to assess limb perfusion.
Interactive Table: Potential Preclinical Disease Models for Tc-99m Siboroxime
| Disease Area | Preclinical Model | Potential Application of Tc-99m Siboroxime |
| Oncology | Tumor xenografts (e.g., breast, prostate cancer) | Assessment of tumor perfusion, monitoring anti-angiogenic therapy |
| Neurology | Stroke models, neurodegenerative disease models | Evaluation of cerebral blood flow changes |
| Infectious Disease | Bacterial infection models (e.g., E. coli, S. aureus) | Imaging of infection-induced hyperemia |
| Inflammation | Inflammatory bowel disease models | Assessment of inflammatory activity |
| Cardiovascular | Peripheral artery disease models | Evaluation of limb perfusion |
Advancements in Quantitative Preclinical Imaging with this compound
Quantitative imaging allows for the measurement of physiological parameters, providing more than just qualitative visual information. Advancements in single-photon emission computed tomography (SPECT) technology are enhancing the quantitative capabilities of imaging with Tc-99m based agents.
Key areas of advancement include:
Improved SPECT Technology: The development of new SPECT scanners with improved photon sensitivity and image resolution is making quantitative SPECT more accurate and reliable. mdpi.com This includes the use of solid-state detectors and advanced reconstruction algorithms. mdpi.comnih.gov
Monte Carlo Simulations: These simulations can be used for accurate quantitative SPECT reconstruction and patient-specific image-based dose calculations, which is particularly important for therapeutic applications. nih.gov
SPECT/CT Fusion: The combination of SPECT with computed tomography (CT) allows for improved attenuation correction and precise anatomical localization of the radiotracer uptake, leading to better diagnostic performance. frontiersin.org
Potential for Hybrid Imaging Modalities and Multimodal Preclinical Research
Hybrid imaging, which combines two or more imaging modalities, offers a more comprehensive understanding of biological processes by integrating anatomical and functional information. mrsolutions.comnih.govfrontiersin.org
The potential for using Tc-99m siboroxime in hybrid imaging includes:
SPECT/CT: As mentioned previously, this is a well-established hybrid modality that improves the diagnostic accuracy of SPECT imaging. frontiersin.org
SPECT/MRI: The combination of SPECT with magnetic resonance imaging (MRI) is an active area of research that could provide excellent soft tissue contrast along with functional information from the SPECT data. mrsolutions.comnih.gov
Multimodal Imaging Agents: Research is also focused on developing imaging agents that can be detected by multiple modalities, further enhancing the power of hybrid imaging. nih.gov
Interactive Table: Hybrid Imaging Modalities and Their Advantages
| Hybrid Modality | Advantages | Potential Application with Tc-99m Siboroxime |
| SPECT/CT | Improved attenuation correction, accurate anatomical localization | Cardiovascular and oncological imaging |
| SPECT/MRI | Excellent soft tissue contrast, functional information | Neuroimaging, soft tissue tumor imaging |
| PET/CT | High sensitivity and resolution with anatomical detail | Not directly applicable for Tc-99m, but a related concept |
| PET/MRI | High sensitivity, excellent soft tissue contrast, reduced radiation dose | Not directly applicable for Tc-99m, but a related concept |
Identification of Unexplored Biological Targets and Applications for SIBOROXIME Ligand Systems (Non-clinical)
While Tc-99m siboroxime is known for its use in myocardial perfusion imaging, the underlying siboroxime ligand system may have the potential to target other biological processes.
Future non-clinical research could explore:
Targeting Fatty Acid Metabolism: The structural components of the siboroxime ligand could be investigated for their potential to interact with fatty acid transport proteins or enzymes involved in fatty acid metabolism. google.com
Interaction with Receptors and Transporters: In silico and in vitro screening methods could be used to identify potential interactions of the siboroxime ligand with a wide range of biological targets, including receptors, transporters, and enzymes. ufrgs.br
Development of Theranostic Agents: The siboroxime ligand could be modified to chelate therapeutic radioisotopes, creating a theranostic agent that can be used for both imaging and therapy. nih.gov
Q & A
Advanced Research Question
- SPECT/CT Fusion : Use hybrid imaging to correct for attenuation artifacts and improve spatial resolution.
- Dynamic Acquisition : Capture rapid washout phases with high temporal resolution (e.g., 5-second frames for the first 2 minutes post-injection).
- Quantitative Perfusion Analysis : Apply software tools (e.g., QPS/QGS) to generate polar maps and compare ischemic burden against reference databases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
